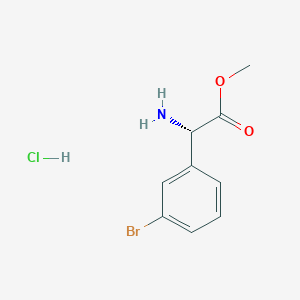![molecular formula C8H15ClN4 B6279950 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2241130-18-5](/img/no-structure.png)
3-azido-9-azabicyclo[3.3.1]nonane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-azido-9-azabicyclo[3.3.1]nonane hydrochloride” is a chemical compound with the molecular formula C8H15N2.ClH . It is a derivative of 9-azabicyclo[3.3.1]nonane . The compound is typically in the form of a solid powder .
Synthesis Analysis
The synthesis of azabicyclo nonane derivatives has been explored in various studies . One approach involves radical cyclization, which has been used to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .Molecular Structure Analysis
The molecular structure of “3-azido-9-azabicyclo[3.3.1]nonane hydrochloride” can be represented by the InChI code: 1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound has a molecular weight of 161.67 . It is typically stored at room temperature .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Wirkmechanismus
Target of Action
The structural motif of an indole-fused azabicyclo[331]nonane is common in many biologically significant indole-based natural products . This suggests that the compound may interact with similar biological targets as these natural products.
Mode of Action
It’s known that the compound can be synthesized via a radical cyclization method . This suggests that the compound may interact with its targets through a radical mechanism, leading to changes in the target molecules.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Sodium azide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine in the presence of sodium hydroxide to form 3-aminocyclohexanone.", "Step 2: 3-aminocyclohexanone is then reacted with sodium azide in ethanol to form 3-azidocyclohexanone.", "Step 3: 3-azidocyclohexanone is then reacted with hydrochloric acid to form 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride." ] } | |
CAS-Nummer |
2241130-18-5 |
Produktname |
3-azido-9-azabicyclo[3.3.1]nonane hydrochloride |
Molekularformel |
C8H15ClN4 |
Molekulargewicht |
202.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




